2-(Pyridin-4-yl)prop-2-en-1-ol
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Overview
Description
2-(Pyridin-4-yl)prop-2-en-1-ol is an organic compound that features a pyridine ring attached to a propenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)prop-2-en-1-ol typically involves the reaction of pyridine derivatives with propenol precursors. One common method is the condensation of 4-pyridinecarboxaldehyde with propenol in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to minimize by-products and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Formation of 2-(Pyridin-4-yl)propanal.
Reduction: Formation of 2-(Pyridin-4-yl)propan-1-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(Pyridin-4-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the pyridine ring allows for interactions with aromatic and heteroaromatic systems, while the propenol group can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)prop-2-en-1-ol
- 2-(Pyridin-3-yl)prop-2-en-1-ol
- 2-(Pyridin-4-yl)propan-1-ol
Uniqueness
2-(Pyridin-4-yl)prop-2-en-1-ol is unique due to the specific positioning of the pyridine ring and the propenol group, which imparts distinct chemical reactivity and potential biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
57360-16-4 |
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Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-pyridin-4-ylprop-2-en-1-ol |
InChI |
InChI=1S/C8H9NO/c1-7(6-10)8-2-4-9-5-3-8/h2-5,10H,1,6H2 |
InChI Key |
KRQAKTLJNCKGLB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CO)C1=CC=NC=C1 |
Origin of Product |
United States |
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